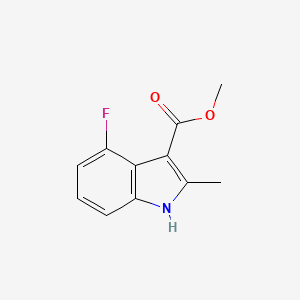
Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 2nd position, and a carboxylate ester at the 3rd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The conversion of a variety of enamines into the relevant indole is optimized by exposing the neat mixture of reactants to microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can enhance the efficiency and yield of the process, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring.
Applications De Recherche Scientifique
Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: This compound has a similar structure but with a chlorine atom at the 4th position instead of a fluorine atom.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing antiviral activity.
Uniqueness
Methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Propriétés
Formule moléculaire |
C11H10FNO2 |
|---|---|
Poids moléculaire |
207.20 g/mol |
Nom IUPAC |
methyl 4-fluoro-2-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-9(11(14)15-2)10-7(12)4-3-5-8(10)13-6/h3-5,13H,1-2H3 |
Clé InChI |
YAQDVAIESIHKDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C=CC=C2F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B12992254.png)
![tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12992260.png)
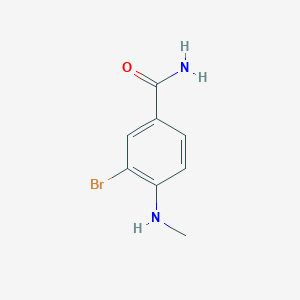
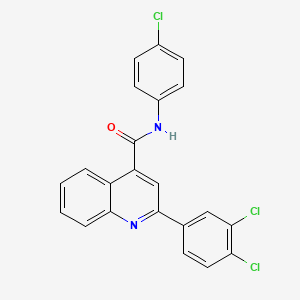
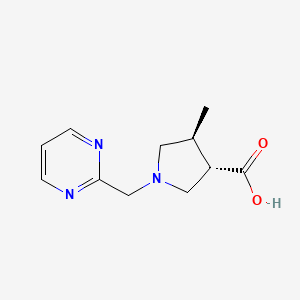
![2-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B12992287.png)
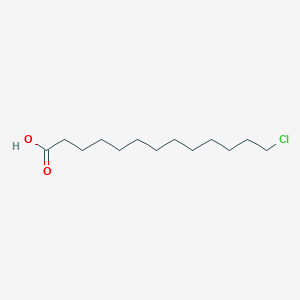
![2-[1-(3,4-Dimethoxy-phenyl)-3-oxo-3-p-tolyl-propyl]-malononitrile](/img/structure/B12992307.png)

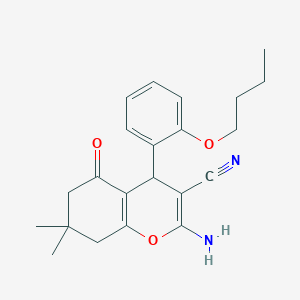
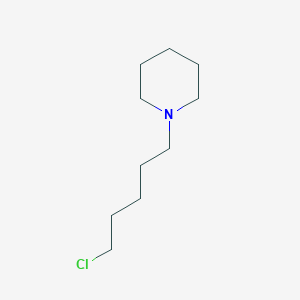
![2-(tert-Butyl) 3-ethyl (1R,3S,5S)-5-formyl-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12992333.png)
![2-Chloro-7-(4-fluoro-2-methoxyphenyl)-6-methylthieno[3,2-d]pyrimidine](/img/structure/B12992341.png)

